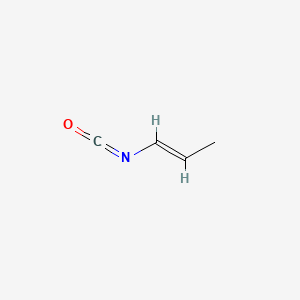

![molecular formula C9H12O B1656031 Bicyclo[3.3.1]non-2-en-9-one CAS No. 4844-11-5](/img/structure/B1656031.png)

Bicyclo[3.3.1]non-2-en-9-one

Vue d'ensemble

Description

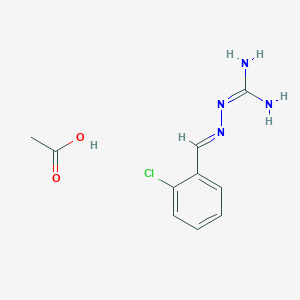

Bicyclo[3.3.1]non-2-en-9-one is a chemical compound with the formula C9H12O and a molecular weight of 136.1910 . It is also known by its IUPAC name, and its structure is available as a 2D Mol file or as a computed 3D SD file .

Synthesis Analysis

The synthesis of unsaturated bicyclo[3.3.1]nonane derivatives, which include this compound, has been studied . The synthetic routes for the construction of these compounds have been explored, with various functionalities being introduced . For instance, one study reported the transformation of a spirodiepoxyketone into a bicyclo[3.3.1]non-3-en-2-one system in 71% yield when treated with thiophenols under basic conditions .Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript . The impact of unsaturation on the crystal structures and intermolecular networks of the six-membered rings in these compounds has been found to be significant .Physical and Chemical Properties Analysis

This compound has a molecular weight of 136.1910 . It is a solid substance with a melting point of 98-99°C .Applications De Recherche Scientifique

Synthesis and Chemical Diversity

Bicyclo[3.3.1]non-2-en-9-one and its derivatives have been the focus of synthetic chemistry research. Inouye et al. (1987) described the preparation of Bicyclo[3.3.1]nonane-2,4-dione derivatives, highlighting the significance of this compound in organic synthesis (Inouye, Kojima, Owada, & Kakisawa, 1987). Similarly, Hammill et al. (2010) discussed the synthesis and chemical diversity of functionalized Bicyclo[3.3.1]non-3-en-2-ones,emphasizing their novelty in chemical space and the mechanistic aspects of their synthesis (Hammill, Contreras-García, Virshup, Beratan, Yang, & Wipf, 2010).

Structure and Conformation Studies

The molecular structure and conformation of Bicyclo[3.3.1]nonan-9-one have been extensively studied. Raber et al. (1980) used lanthanide shift reagents for conformational analysis, providing insight into the molecule's structure (Raber, Janks, Johnston, & Raber, 1980). Additionally, Choo et al. (2002) applied ab initio and density functional theory methods to investigate its molecular structures and conformations, offering a detailed understanding of its physical properties (Choo, Kim, Joo, & Kwon, 2002).

Enantioselective Synthesis

Ding et al. (2012) developed a target-oriented, highly enantioselective multifunctional organocatalytic approach for the synthesis of Bicyclo[3.3.1]nona-2,6-dien-9-ones. This method is significant for the synthesis of novel compounds with potential medicinal interests (Ding, Li, Liu, Cui, Ju, Wang, & Yao, 2012).

Advanced Organic Chemistry Applications

Bertelsen et al. (2008) demonstrated the control of the formation of one out of 64 stereoisomers in Bicyclo[3.3.1]non-2-ene compounds using organocatalysis, showcasing the advanced capabilities in stereochemical control in organic synthesis (Bertelsen, Johansen, & Jørgensen, 2008).

Orientations Futures

The future directions for research on Bicyclo[3.3.1]non-2-en-9-one and similar compounds could involve further exploration of their synthesis, structural analysis, and potential applications. For instance, there is interest in the extraction of valuable compounds from various plants to isolate many life-saving medicines . Additionally, the potential of these compounds for use in asymmetric catalysis or as potent anticancer entities is a promising area of research .

Propriétés

IUPAC Name |

bicyclo[3.3.1]non-2-en-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c10-9-7-3-1-4-8(9)6-2-5-7/h1,3,7-8H,2,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBABOCXXIKVIAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC=CC(C1)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50964067 | |

| Record name | Bicyclo[3.3.1]non-2-en-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50964067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4844-11-5 | |

| Record name | Bicyclo(3.3.1)non-2-en-9-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004844115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicyclo[3.3.1]non-2-en-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50964067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

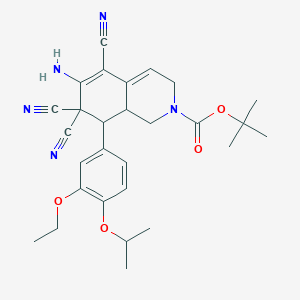

![(4-Chlorophenyl)sulfonyl-[3-[3-(3-methylbutyl)benzimidazol-3-ium-1-yl]quinoxalin-2-yl]azanide](/img/structure/B1655950.png)

![N'-{(Z)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}pyridine-4-carbohydrazide](/img/structure/B1655951.png)

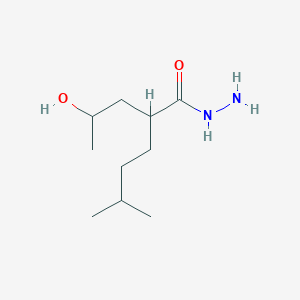

![N-[1-(azepan-1-yl)-3-methyl-1-oxobutan-2-yl]-2-benzamidobenzamide](/img/structure/B1655955.png)

![1-[(4-Cyanophenyl)methyl]pyridin-1-ium](/img/structure/B1655956.png)

![1,2,3-trimethoxy-4-[(E)-2-nitroethenyl]benzene](/img/structure/B1655959.png)

![N-[1-(cyclohexylamino)-1-oxopropan-2-yl]adamantane-1-carboxamide](/img/structure/B1655968.png)